N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide, also known as MDMA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly. Despite its reputation as a recreational drug, MDMA has been shown to have promising therapeutic effects in the treatment of various psychological disorders.
Scientific Research Applications
Antibacterial and Anti-Inflammatory Properties : A study by Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, which showed promising antibacterial potential against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed inhibition against the lipoxygenase enzyme, suggesting potential therapeutic use for inflammatory ailments (Abbasi et al., 2017).
Bacterial Biofilm Inhibition and Cytotoxicity : Another study by Abbasi et al. (2020) focused on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These molecules demonstrated significant inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, along with displaying mild cytotoxicity (Abbasi et al., 2020).
Potential in HIV-1 Infection Prevention : Research by Cheng De-ju (2015) explored methylbenzenesulfonamide derivatives as potential antagonists in the prevention of human HIV-1 infection. The study synthesized and characterized various compounds, indicating their potential as candidate compounds for drug development (Cheng De-ju, 2015).
Anticancer Properties : A compound synthesized by Zhang et al. (2010), related to the benzenesulfonamide family, was evaluated for its anticancer properties. This compound's structure was analyzed, suggesting its potential use in anticancer therapies (Zhang et al., 2010).
Enzyme Inhibition for Alzheimer’s Treatment : Abbasi et al. (2018) synthesized a series of sulfonamides for potential therapeutic use in Alzheimer’s disease. These compounds showed significant inhibitory activity against acetylcholinase, an enzyme related to Alzheimer's pathology (Abbasi et al., 2018).
Mechanism of Action
Moreover, the 1,3-benzodioxole nucleus is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . Microtubules and their component protein, tubulin, are leading targets for anticancer agents . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-21-16-8-12(2)4-7-17(16)24(19,20)18-10-13-5-6-14-15(9-13)23-11-22-14/h4-9,18H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQYECRUODKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4-methylbenzenesulfonamide |
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